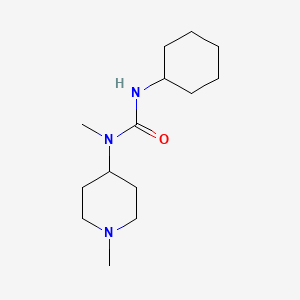
4-(isobutyrylamino)-N-1,3-thiazol-2-ylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(isobutyrylamino)-N-1,3-thiazol-2-ylbenzamide, also known as IBTBA, is a novel compound with potential applications in scientific research. This compound is synthesized through a multi-step process and has been found to have unique biochemical and physiological effects. In
Applications De Recherche Scientifique
4-(isobutyrylamino)-N-1,3-thiazol-2-ylbenzamide has potential applications in scientific research, particularly in the fields of biochemistry and pharmacology. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for the development of anticancer drugs. Additionally, 4-(isobutyrylamino)-N-1,3-thiazol-2-ylbenzamide has been found to have anti-inflammatory and antioxidant properties, suggesting potential applications in the treatment of various inflammatory diseases.
Mécanisme D'action
The mechanism of action of 4-(isobutyrylamino)-N-1,3-thiazol-2-ylbenzamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in cancer cell growth and inflammation. Specifically, 4-(isobutyrylamino)-N-1,3-thiazol-2-ylbenzamide has been shown to inhibit the activity of histone deacetylases (HDACs), which play a role in the regulation of gene expression and have been implicated in the development of cancer. Additionally, 4-(isobutyrylamino)-N-1,3-thiazol-2-ylbenzamide has been found to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the regulation of inflammation.
Biochemical and Physiological Effects:
4-(isobutyrylamino)-N-1,3-thiazol-2-ylbenzamide has a number of unique biochemical and physiological effects. In addition to its anticancer and anti-inflammatory properties, 4-(isobutyrylamino)-N-1,3-thiazol-2-ylbenzamide has been found to induce apoptosis (programmed cell death) in cancer cells and to inhibit angiogenesis (the formation of new blood vessels), which is necessary for tumor growth. Furthermore, 4-(isobutyrylamino)-N-1,3-thiazol-2-ylbenzamide has been shown to increase the expression of antioxidant enzymes and to reduce oxidative stress, suggesting potential applications in the treatment of various oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
4-(isobutyrylamino)-N-1,3-thiazol-2-ylbenzamide has a number of advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has been shown to have high potency and selectivity for its target enzymes and signaling pathways. However, there are also limitations to the use of 4-(isobutyrylamino)-N-1,3-thiazol-2-ylbenzamide in lab experiments. For example, its mechanism of action is not fully understood, and there may be potential off-target effects that need to be considered.
Orientations Futures
There are a number of potential future directions for research on 4-(isobutyrylamino)-N-1,3-thiazol-2-ylbenzamide. One area of focus could be on the development of more potent and selective analogs of 4-(isobutyrylamino)-N-1,3-thiazol-2-ylbenzamide for use as anticancer and anti-inflammatory drugs. Additionally, more research is needed to fully understand the mechanism of action of 4-(isobutyrylamino)-N-1,3-thiazol-2-ylbenzamide and its potential off-target effects. Finally, there may be potential applications for 4-(isobutyrylamino)-N-1,3-thiazol-2-ylbenzamide in the treatment of other diseases, such as neurodegenerative disorders, that are associated with oxidative stress and inflammation.
Méthodes De Synthèse
The synthesis of 4-(isobutyrylamino)-N-1,3-thiazol-2-ylbenzamide involves a multi-step process, including the reaction of 2-aminobenzothiazole with isobutyryl chloride, followed by the reaction with thiosemicarbazide, and finally the reaction with acetic anhydride. The resulting compound is purified through recrystallization and characterized through various analytical techniques, including NMR spectroscopy and mass spectrometry.
Propriétés
IUPAC Name |
4-(2-methylpropanoylamino)-N-(1,3-thiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2S/c1-9(2)12(18)16-11-5-3-10(4-6-11)13(19)17-14-15-7-8-20-14/h3-9H,1-2H3,(H,16,18)(H,15,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXVDXKAAWAFSQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)C(=O)NC2=NC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[5-(4-isopropylphenyl)-3-methyl-1H-pyrazol-1-yl]pyridine](/img/structure/B5791391.png)

![3-(2-furyl)-N-({[4-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)acrylamide](/img/structure/B5791406.png)
![ethyl 4-amino-2-{[2-(cyclohexylamino)-2-oxoethyl]thio}-5-pyrimidinecarboxylate](/img/structure/B5791410.png)
![5-phenyl-2,3-furandione 3-[(2,4-dimethylphenyl)hydrazone]](/img/structure/B5791417.png)
![N-(2-methoxyphenyl)-N'-[2-(4-methoxyphenyl)ethyl]urea](/img/structure/B5791427.png)


![3-amino-4-(4-methylphenyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B5791448.png)
![3,4,8-trimethyl-7-[2-(4-methylphenyl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B5791469.png)

![N-isobutyl-3-[(2-methoxyphenoxy)methyl]benzamide](/img/structure/B5791476.png)
![methyl 4-ethyl-5-methyl-2-[(2-methyl-3-furoyl)amino]-3-thiophenecarboxylate](/img/structure/B5791485.png)